molecular formula C17H14F2N2O2 B3025901 Tankyrase-IN-2 CAS No. 1588870-36-3

Tankyrase-IN-2

Cat. No. B3025901
CAS RN: 1588870-36-3
M. Wt: 316.30 g/mol
InChI Key: FHBYLOWAINBPRJ-UHFFFAOYSA-N
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Description

Tankyrase-IN-2 is an inhibitor of the tankyrases TNKS1 and TNKS2 . It is selective for TNKS1 and TNKS2 over a panel of 10 additional poly (ADP-ribose) polymerases (PARPs) . Tankyrases, also known as tankyrase 1, is an enzyme that in humans is encoded by the TNKS gene . It inhibits the binding of TERF1 to telomeric DNA .


Chemical Reactions Analysis

Tankyrases are involved in various cellular functions, such as telomere homeostasis, Wnt/β-catenin signaling, glucose metabolism, and cell cycle progression . In these processes, Tankyrases regulate the interactions and stability of target proteins by poly (ADP-ribosyl)ation .

Mechanism of Action

Target of Action

Tankyrase-IN-2 is a selective, potent, and orally active inhibitor of tankyrase . Its primary targets are Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) . These enzymes belong to the poly (ADP-ribose) polymerase (PARP) family and participate in the process of poly-ADP-ribosylation of different target proteins . This leads to ubiquitin-mediated proteasomal degradation . Tankyrases are involved in the pathophysiology of many diseases, especially cancer .

Mode of Action

Tankyrase-IN-2 interacts with its targets, TNKS1 and TNKS2, and inhibits their activity . This results in the prevention of poly-ADP-ribosylation of different target proteins . The inhibition of this process disrupts the ubiquitin-mediated proteasomal degradation, thereby stabilizing the target proteins .

Biochemical Pathways

Tankyrases play a crucial role in several biochemical pathways. They are major activators of the Wnt/β-catenin signaling pathway . They mediate the poly-ADP-ribosylation (PARylation) of AXIN1 and AXIN2, two key components of the beta-catenin destruction complex . Poly-ADP-ribosylated target proteins are recognized by RNF146, which mediates their ubiquitination and subsequent degradation . This process is crucial for the regulation of the Wnt/β-catenin signaling pathway .

Pharmacokinetics

Tankyrase-IN-2 has been reported to have favorable physicochemical profile and pharmacokinetic properties . .

Result of Action

The inhibition of tankyrases by Tankyrase-IN-2 disrupts the Wnt/β-catenin signaling pathway . This can lead to the inhibition of cell proliferation, which is particularly relevant in the context of cancer treatment . Furthermore, tankyrases are also involved in insulin signaling, particularly GLUT4 translocation . Thus, the inhibition of tankyrases could potentially impact insulin signaling as well .

Action Environment

The action, efficacy, and stability of Tankyrase-IN-2 can be influenced by various environmental factors. It’s important to note that the effectiveness of Tankyrase-IN-2 can vary depending on the specific cellular environment and the presence of other interacting proteins .

Future Directions

Tankyrases have been implicated in various disease-relevant cellular processes, incentivizing the development of tankyrase inhibitors . This work will guide future efforts to modulate tankyrase and decipher its contribution to disease mechanisms .

properties

IUPAC Name

6,8-difluoro-2-[4-(2-hydroxypropan-2-yl)phenyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2/c1-17(2,23)10-5-3-9(4-6-10)15-20-14-12(16(22)21-15)7-11(18)8-13(14)19/h3-8,23H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBYLOWAINBPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3F)F)C(=O)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tankyrase-IN-2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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